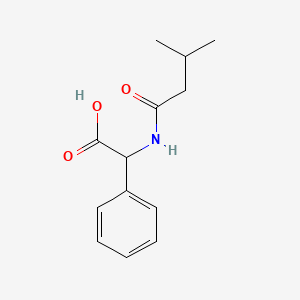

2-(3-Methylbutanamido)-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutanoylamino)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)8-11(15)14-12(13(16)17)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVJYCHWMRGCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methylbutanamido 2 Phenylacetic Acid

Strategies for the Formation of the Amide Linkage in 2-(3-Methylbutanamido)-2-phenylacetic Acid

The central feature of this compound is the amide bond connecting the 3-methylbutanoic acid (isovaleric acid) moiety and the 2-amino-2-phenylacetic acid (phenylglycine) backbone. The formation of this linkage is a critical step in its synthesis, achievable through various amidation techniques.

Direct amidation involves the coupling of a carboxylic acid (3-methylbutanoic acid) with an amine (2-amino-2-phenylacetic acid) to form the amide bond, with water as the only byproduct. This approach is highly atom-economical and aligns with the principles of green chemistry. nih.gov The primary challenge in direct amidation is overcoming the formation of a stable ammonium (B1175870) carboxylate salt, which can be addressed by using high temperatures to drive off water or by employing catalysts. nih.govrsc.org

Various catalytic systems have been developed to facilitate direct amidation under milder conditions. For instance, nickel(II) chloride (NiCl₂) has been demonstrated as an effective catalyst for the direct amidation of phenylacetic acid derivatives with amines. nih.gov The reaction typically proceeds in a non-polar solvent like toluene (B28343) at elevated temperatures. nih.gov The electronic and steric properties of substituents on the phenyl ring can influence the reaction yields. nih.gov Other metal catalysts, such as those based on iron (e.g., FeCl₃) and zirconium (e.g., ZrCl₄), have also been explored for promoting amide bond formation directly from carboxylic acids and amines. rsc.orgmdpi.com

Table 1: Catalysts for Direct Amidation of Phenylacetic Acid Derivatives

| Catalyst | Typical Conditions | Yield | Reference |

|---|---|---|---|

| NiCl₂ | Toluene, 110°C, 20 h | Moderate to Excellent | nih.gov |

| FeCl₃ | Solvent-free, 80°C, 1.5-12 h | Good to Excellent | mdpi.com |

| ZrCl₄ | p-Xylene, Reflux | Moderate Conversion | rsc.org |

This is an interactive data table. Users can sort and filter the data based on catalyst type and reaction conditions.

An alternative and widely used strategy involves the condensation of an activated carboxylic acid derivative with an amino acid ester, such as methyl or ethyl 2-amino-2-phenylacetate. This multi-step process typically provides higher yields and avoids the harsh conditions of direct thermal amidation.

The process begins with the activation of 3-methylbutanoic acid. Common methods include conversion to an acyl chloride (3-methylbutanoyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or to an active ester. The resulting activated species is then reacted with the amino acid ester in the presence of a base to neutralize the generated acid (e.g., HCl). A condensation reaction is one where two molecules combine, often with the elimination of a small molecule like water. libretexts.org When two amino acids (or an acid and an amino acid ester) combine, a peptide bond is formed, and water is removed. libretexts.org

Finally, the ester group of the resulting N-acylated amino acid ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound. This ester hydrolysis step is a standard transformation in organic synthesis. The use of amino acid esters as starting materials is common in peptide synthesis to protect the carboxylic acid functionality while the amide bond is formed. nih.gov

Stereoselective Synthesis of this compound Enantiomers

Since the α-carbon of the phenylacetic acid moiety is a stereocenter, this compound can exist as two enantiomers, (R)- and (S)-. The synthesis of enantiomerically pure forms is of significant interest and can be achieved through several stereoselective strategies.

One common approach is to start with an enantiomerically pure precursor, such as (R)- or (S)-phenylglycine. The acylation reaction with 3-methylbutanoic acid or its activated derivative generally proceeds without affecting the stereochemistry of the existing chiral center.

Another powerful technique is the direct, highly enantioselective alkylation of arylacetic acids. nih.gov This method utilizes a chiral lithium amide as a non-covalent, traceless auxiliary to direct the stereochemical outcome of the reaction. nih.gov While this method is typically used for α-alkylation, the principles can be adapted for other modifications. Asymmetric synthesis of related compounds, such as (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, has been achieved by degrading carbohydrate derivatives that possess a benzylic center with a known absolute configuration. rsc.org Furthermore, highly stereoselective additions of organometallic reagents to imines derived from chiral precursors are a key strategy for establishing stereocenters in related molecules, such as piperidine (B6355638) derivatives. researchgate.net

Synthesis of Structurally Related N-(α-Bromoacyl)-α-amino Ester Analogs, such as Methyl 2-(2-bromo-3-methylbutanamido)-2-phenylacetate

The synthesis of analogs like methyl 2-(2-bromo-3-methylbutanamido)-2-phenylacetate involves the introduction of a bromine atom at the α-position of the acyl group. This is typically achieved by first preparing the N-(3-methylbutanamido)-2-phenylacetate intermediate as described in section 2.1.2.

The subsequent bromination step targets the α-position of the isovaleryl group. A common method for α-bromination of a carbonyl compound is to use a brominating agent such as N-Bromosuccinimide (NBS) under radical initiation conditions (e.g., with benzoyl peroxide) or acid catalysis. For instance, the synthesis of methyl bromo-phenylacetate involves refluxing methyl phenylacetate (B1230308) with NBS and a catalytic amount of benzoyl peroxide in a solvent like carbon tetrachloride. prepchem.com A similar strategy could be applied to methyl 2-(3-methylbutanamido)-2-phenylacetate. The reaction involves the formation of a radical at the α-carbon, which then reacts with bromine.

Alternatively, the synthesis can start with 2-bromo-3-methylbutanoic acid, which is then coupled with methyl 2-amino-2-phenylacetate using standard peptide coupling methods.

Derivatization and Functionalization Reactions of the Phenylacetic Acid Moiety

The phenylacetic acid portion of the molecule offers multiple sites for further chemical modification. The carboxylic acid group and the phenyl ring are the primary targets for derivatization and functionalization.

The carboxylic acid can be converted into a variety of functional groups. For example, it can be reduced to a primary alcohol, converted to an ester, or reacted with amines to form secondary amides. Derivatization of the carboxyl group is also frequently employed for analytical purposes. For instance, N-acyl amino acids can be derivatized with reagents like 2,4′-dibromoacetophenone to yield 4′-bromophenacyl esters. researchgate.netmdpi.comresearchgate.net These esters are suitable for spectrophotometric detection, aiding in analysis by High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.comresearchgate.net Another common derivatization agent for amino acids is phenylisothiocyanate (PITC), which reacts with the amino group to form phenylthiocarbamyl derivatives, also for HPLC analysis. nih.govgoogle.com

The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce substituents onto the aromatic ring. The position of substitution (ortho, meta, or para) will be directed by the existing acylaminoacetic acid side chain.

Catalytic Systems in the Synthesis of N-Acyl Phenylacetic Acid Derivatives

Catalysis plays a crucial role in the efficient and environmentally benign synthesis of N-acyl phenylacetic acid derivatives. Various catalytic systems are employed for both the formation of the phenylacetic acid backbone and the subsequent amidation step.

Palladium-catalyzed reactions are prominent in building the phenylacetic acid framework. researchgate.net For example, Suzuki coupling reactions can be used to form the Csp²-Csp³ bond between an aryl boronic acid and an alkyl halide, providing a route to substituted phenylacetic acid precursors. inventivapharma.com Palladium catalysts are also used in carbonylation reactions, where a benzyl (B1604629) halide is converted to a phenylacetic acid derivative using carbon monoxide. researchgate.netgoogle.com

For the key amidation step, as discussed in section 2.1.1, various Lewis acid catalysts are effective. Nickel chloride (NiCl₂) has been shown to catalyze the direct amidation of phenylacetic acid and its derivatives. nih.gov Iron(III) chloride (FeCl₃) is another inexpensive and effective catalyst for the direct amination of esters under solvent-free conditions. mdpi.com Boron-based catalysts have also been reported for the efficient coupling of carboxylic acids and amines under mild conditions. mdpi.com These catalytic methods offer advantages over traditional stoichiometric activating reagents by reducing waste and often allowing for milder reaction conditions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Methylbutanoic acid (Isovaleric acid) |

| 2-Amino-2-phenylacetic acid (Phenylglycine) |

| Methyl 2-amino-2-phenylacetate |

| Ethyl 2-amino-2-phenylacetate |

| 3-Methylbutanoyl chloride |

| (R)-2-(3-Methylbutanamido)-2-phenylacetic acid |

| (S)-2-(3-Methylbutanamido)-2-phenylacetic acid |

| (R)-Phenylglycine |

| (S)-Phenylglycine |

| (R)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid |

| (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid |

| Methyl 2-(2-bromo-3-methylbutanamido)-2-phenylacetate |

| Methyl 2-(3-methylbutanamido)-2-phenylacetate |

| N-Bromosuccinimide (NBS) |

| Methyl bromo-phenylacetate |

| Methyl phenylacetate |

| 2-Bromo-3-methylbutanoic acid |

| 2,4′-Dibromoacetophenone |

| 4′-Bromophenacyl esters |

| Phenylisothiocyanate (PITC) |

Palladium-Catalyzed Reactions in Aryl Functionalization and C-H Activation

Palladium-catalyzed reactions have become a cornerstone for the functionalization of C-H bonds, enabling the direct modification of aromatic rings in complex molecules like phenylacetic acid derivatives. These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The carboxylate group in phenylacetic acid derivatives can act as a native directing group, facilitating regioselective C-H activation at the ortho position of the phenyl ring.

Research has demonstrated the viability of palladium(II)-catalyzed ortho-C(sp²)–H olefination of phenylacetic acid derivatives using a monodentate amide as a weakly coordinating group. In such transformations, a quinoline-type ligand is often crucial. This methodology can convert both simple and functionalized aliphatic alkenes into valuable β-alkylated styrene (B11656) derivatives, using molecular oxygen as the terminal oxidant. A plausible mechanism involves the formation of a palladacycle intermediate, followed by migratory insertion of the olefin.

Furthermore, palladium catalysis can be employed for the α-arylation of aryl acetic acid derivatives. These reactions typically proceed via dienolate intermediates and can be performed with aryl chlorides and bromides. The development of specialized ligands, such as sterically hindered, electron-rich alkylphosphines and N-heterocyclic carbenes, has broadened the scope of compatible enolates and related anions.

For distal C-H functionalization, nitrile-based templates have been successfully used to achieve meta-C-H olefination on phenylacetic acid derivatives through palladium catalysis. This strategy allows for the synthesis of meta-substituted products with high selectivity under mild conditions.

The following table summarizes representative conditions for palladium-catalyzed functionalization applicable to phenylacetic acid scaffolds.

Table 1: Representative Conditions for Palladium-Catalyzed Functionalization of Phenylacetic Acid Derivatives

| Transformation | Catalyst/Ligand | Oxidant/Reagent | Key Features |

|---|---|---|---|

| ortho-C-H Olefination | Pd(OAc)₂ / Quinoline-type ligand | O₂ / Cu(OAc)₂ | Utilizes a weakly coordinating amide group; compatible with unactivated alkenes. |

| ortho-C-H Arylation | Pd(OAc)₂ / Mono-N-protected amino acid | Ag₂CO₃ | Employs the native carboxylate as a directing group. |

| meta-C-H Olefination | Pd(OAc)₂ / Nitrile-based template | AgOAc | Enables functionalization at the distal meta position with high regioselectivity. |

| α-Arylation | Pd Catalyst / Phosphine or NHC ligand | Base (e.g., K₃PO₄) | Couples dienolate intermediates with aryl halides. nih.gov |

Boron-Catalyzed Amidation Processes

The formation of the amide bond in this compound is a critical synthetic step. Boron-catalyzed direct amidation reactions have emerged as a powerful and environmentally friendly alternative to traditional methods that rely on stoichiometric activating agents, which often generate significant waste. These catalytic processes typically involve the reaction of a carboxylic acid with an amine in the presence of a boron-based catalyst, with the removal of water as the only byproduct.

Arylboronic acids, particularly those with electron-withdrawing groups, are effective catalysts for this transformation. The proposed mechanism involves the reaction of the boronic acid with the carboxylic acid to form an acyloxyboron intermediate. This intermediate is more electrophilic than the original carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the catalyst. The removal of water is crucial as the formation of the acyloxyboron intermediate is often an equilibrium process.

Studies have shown that the catalytic activity can be influenced by the substituents on the arylboronic acid. For instance, electron-deficient boronic acids often exhibit higher catalytic activity. While simple boronic acid catalysts are highly active for many substrates, they can be inhibited by coordinating substrates, such as those containing pyridine (B92270) moieties. sciprofiles.comchemrxiv.orgresearchgate.netresearchgate.net In such cases, borate (B1201080) esters have been shown to be more effective catalysts. sciprofiles.comchemrxiv.orgresearchgate.netresearchgate.net Research into the mechanism of boron-catalyzed amidation suggests that complex interactions between the amine, carboxylic acid, and the boron catalyst occur, and that species with at least three coordination sites on the boron atom appear necessary for catalytic activity. nih.gov

The synthesis of N-acyl amino acids presents specific challenges, such as potential epimerization. However, certain ortho-substituted aryl boronic acid catalysts have been developed that can overcome these challenges, enabling the formation of dipeptides and related structures.

Table 2: Overview of Boron Catalysts for Amidation Reactions

| Catalyst Type | Example Catalyst | Substrate Scope | Key Characteristics |

|---|---|---|---|

| Arylboronic Acids | 3,4,5-Trifluorophenylboronic acid | General carboxylic acids and amines | Activity enhanced by electron-withdrawing groups; requires water removal. |

| Ortho-Substituted Arylboronic Acids | o-Iodophenylboronic acid | Hindered and coordinating substrates | High catalytic activity attributed to steric and electronic effects. |

| Borate Esters | Tris(2,2,2-trifluoroethyl) borate | Effective for coordinating substrates where boronic acids fail. sciprofiles.comchemrxiv.orgresearchgate.netresearchgate.net | Can be generated in situ; less prone to inhibition by coordinating functional groups. sciprofiles.comchemrxiv.orgresearchgate.netresearchgate.net |

Iodide-Catalyzed Reduction Methods in Phenylacetic Acid Synthesis

The phenylacetic acid core of the target molecule can be synthesized through various routes. A particularly efficient and scalable method involves the reduction of the corresponding α-hydroxy acid, mandelic acid. Iodide-catalyzed reduction presents a green and cost-effective alternative to methods requiring expensive metal catalysts. organic-chemistry.orgnih.gov

This methodology relies on the in situ generation of hydroiodic acid (HI) from a catalytic amount of an iodide salt, such as sodium iodide (NaI), with a stoichiometric reductant like phosphorous acid (H₃PO₃). organic-chemistry.orgnih.gov The reaction proceeds under relatively mild conditions and avoids the direct handling of corrosive and hazardous concentrated HI. This process has been successfully scaled up to multi-kilogram production, demonstrating its industrial applicability. organic-chemistry.org

The key steps of the catalytic cycle involve the protonation of the mandelic acid's hydroxyl group, followed by nucleophilic substitution by iodide to form an α-iodo intermediate. This intermediate is then reduced by the phosphorous acid, regenerating the iodide catalyst and yielding the phenylacetic acid product. The method shows broad functional group tolerance, accommodating both electron-rich and electron-poor aromatic rings as well as α-substituted mandelic acids. organic-chemistry.org

To synthesize the this compound backbone, this reduction could be envisioned as a key step. One potential pathway would involve the reduction of 2-(3-methylbutanamido)-2-hydroxy-2-phenylacetic acid. Alternatively, a precursor like 2-amino-2-phenylacetic acid could be synthesized from a mandelic acid derivative via this reduction methodology followed by amination.

Table 3: Iodide-Catalyzed Reduction of Mandelic Acids to Phenylacetic Acids

| Substrate | Catalyst System | Reductant | Yield (%) | Reference |

|---|---|---|---|---|

| Mandelic Acid | 10 mol% NaI | H₃PO₃ in MSA/H₂O | High | organic-chemistry.orgnih.gov |

| Substituted Mandelic Acids | 10 mol% NaI | H₃PO₃ in MSA/H₂O | Generally >80% | organic-chemistry.org |

MSA = Methanesulfonic acid

Biochemical and Mechanistic Investigations of Biological Interactions

Exploration of Enzyme Modulatory Activities of 2-(3-Methylbutanamido)-2-phenylacetic Acid and its Analogs

Studies on Xanthine Oxidase Inhibition

Recent studies have identified a potent, non-purine-like competitive inhibitor of xanthine oxidase (XO), designated as ALS-28. While the definitive chemical identity of ALS-28 as this compound is not explicitly confirmed in the available literature, the exploration of ALS-28 provides significant insights into the potential inhibitory profile of this class of compounds.

Kinetic analyses have demonstrated that ALS-28 acts as a competitive inhibitor of XO. The inhibitory constant (Ki) for ALS-28 has been determined to be 2.7 ± 1.5 µM, indicating a high affinity for the enzyme. This potency is the most significant among a series of tested analogs, including ALS-8 (Ki 4.5 ± 1.5 µM), ALS-15 (Ki 23 ± 9 µM), and ALS-1 (Ki 41 ± 14 µM). The competitive nature of this inhibition suggests that the compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being converted to uric acid.

Inhibition of Xanthine Oxidase by ALS Compounds

| Compound | Inhibition Constant (Ki) in µM | Inhibition Type |

|---|---|---|

| ALS-28 | 2.7 ± 1.5 | Competitive |

| ALS-8 | 4.5 ± 1.5 | Competitive |

| ALS-15 | 23 ± 9 | Competitive |

| ALS-1 | 41 ± 14 | Competitive |

Investigations into Other Enzymatic Targets (e.g., Proteases, Arginase)

Currently, there is a lack of specific research in the public domain detailing the modulatory activities of this compound or its close analogs on other enzymatic targets such as proteases and arginase. Further investigation is required to determine the broader enzymatic interaction profile of this compound.

Molecular Mechanisms Underlying Biological Activities and Interactions

Characterization of Molecular Binding Modes with Target Macromolecules

Molecular docking studies performed on ALS-28 have provided a theoretical framework for its inhibitory action on xanthine oxidase. These computational models indicate that ALS-28 binds within the active site of the enzyme, in proximity to the molybdopterin cofactor. The binding is stabilized by a network of interactions with key amino acid residues.

Specifically, the carboxylate group of ALS-28 is predicted to form hydrogen bonds with the side chains of Arg880 and Thr1010. The phenyl ring of the compound is positioned to engage in hydrophobic interactions with surrounding residues, including Phe914 and Phe1009. These interactions are thought to be crucial for the stable binding of the inhibitor and its ability to block substrate access to the catalytic center.

Analysis of Ligand-Receptor Interactions

The primary ligand-receptor interaction identified for this class of compounds is with the enzyme xanthine oxidase. The competitive inhibition mechanism strongly suggests a direct interaction with the enzyme's active site. At present, there is no available data to suggest that this compound interacts with other types of receptors in a biologically significant manner.

Interplay with Endogenous Biochemical Pathways

The inhibitory effect of this compound on xanthine oxidase directly implicates its interplay with the purine catabolism pathway. By blocking the final two steps of this pathway—the conversion of hypoxanthine to xanthine and xanthine to uric acid—the compound can effectively lower the production of uric acid. This mechanism is of significant interest in contexts where excessive uric acid production is a key pathological feature. The broader effects of this compound on other endogenous biochemical pathways have not yet been elucidated.

Involvement in Bacterial Phenylacetic Acid Catabolism

The catabolism of phenylacetic acid (PAA) is a well-documented metabolic pathway in various bacteria, notably in genera such as Pseudomonas, Acinetobacter, and Corynebacterium. This pathway allows bacteria to utilize PAA as a carbon and energy source. The genes encoding the enzymes for this process are typically organized in a functional cluster known as the paa operon. The degradation of PAA is a central intermediate step in the breakdown of the aromatic amino acid L-phenylalanine.

In bacteria like Acinetobacter baumannii, the PAA catabolic pathway is linked to virulence and antibiotic resistance. nih.govnih.govwustl.edu Studies have shown that the expression of the paa operon is among the most significantly regulated pathways in response to various environmental stressors. nih.gov For instance, in the presence of certain antibiotics, A. baumannii upregulates the paa operon, which appears to be part of a broader stress response mechanism. nih.govwustl.edu

The catabolic pathway of PAA involves a series of enzymatic reactions, including the activation of PAA to phenylacetyl-CoA, followed by the oxygen-dependent cleavage of the aromatic ring. This intricate process ultimately funnels the breakdown products into the central metabolism of the bacterial cell.

There is currently no specific scientific literature that documents the involvement of This compound in the bacterial phenylacetic acid catabolism pathway. Research has predominantly focused on the degradation of the parent compound, phenylacetic acid.

Intermediacy within Phenylalanine Metabolism Pathways

Phenylacetic acid is a known intermediate in the metabolism of the essential amino acid phenylalanine in a variety of organisms, including bacteria, plants, and animals. nih.govmdpi.comresearchgate.net In humans, phenylalanine is primarily metabolized to tyrosine by the enzyme phenylalanine hydroxylase. However, alternative minor pathways exist, one of which involves the transamination of phenylalanine to phenylpyruvic acid, which can then be further metabolized to PAA. researchgate.netnih.gov

In certain metabolic disorders, such as phenylketonuria (PKU), a deficiency in phenylalanine hydroxylase leads to the accumulation of phenylalanine and its byproducts, including PAA. nih.gov The buildup of these metabolites can have toxic effects, particularly on the central nervous system. nih.gov

While the role of PAA in phenylalanine metabolism is established, there is no scientific literature to indicate that This compound is a naturally occurring intermediate in these pathways. Research on related compounds, such as N-isovalerylglycine, has identified them as metabolites in other inborn errors of metabolism, like isovaleric acidemia, which is related to leucine metabolism. nih.gov

Rational Design for Prodrug Development Based on the this compound Scaffold

The rational design of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of active pharmaceutical ingredients. nih.govmdpi.comresearchgate.net This approach involves the chemical modification of a drug molecule to form an inactive or less active derivative that, upon administration, is converted back to the parent drug through enzymatic or chemical processes within the body. nih.govresearchgate.net

Amino acids and their derivatives are frequently used as promoieties in prodrug design to enhance properties such as aqueous solubility, membrane permeability, and site-specific drug delivery. mdpi.com The covalent attachment of an amino acid to a drug can facilitate its transport across biological membranes via amino acid transporters.

The general concept of using scaffolds for the de-novo design of inhibitors and other biologically active molecules is a common practice in drug discovery. researchgate.net However, a thorough review of the scientific literature reveals no specific studies where the This compound scaffold has been utilized for the rational design of prodrugs. While the principles of prodrug design are broadly applicable, the application of this specific chemical framework has not been documented in available research.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Simulations to Predict Binding Affinity and Specificity

There are no specific molecular docking studies or ligand-protein interaction simulations for 2-(3-Methylbutanamido)-2-phenylacetic acid found in the available search results. Consequently, data on its binding affinity, predicted binding poses, or specificity towards any particular protein target is not available. While molecular docking is a common technique used to predict the interaction between a small molecule and a protein at the atomic level, no such analysis has been published for this specific compound.

Quantum Mechanical (QM) Calculations for Conformational Analysis and Reactivity Prediction

No dedicated studies employing quantum mechanical calculations to determine the conformational analysis or predict the reactivity of this compound were identified. Such calculations would typically provide insights into the molecule's stable three-dimensional structures, electronic properties, and potential reaction sites. However, specific data regarding its optimized geometry, frontier molecular orbitals (HOMO/LUMO), or electrostatic potential maps are not present in the searched literature.

Predictive Modeling of Biological Properties and Interactions, focusing on Pharmacokinetic Behavior

There is no available information from computational models predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. In silico tools are frequently used to estimate properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. nih.gov However, the results of such predictive models for this specific compound have not been published.

Mechanistic Elucidation through Computational Approaches, including Reaction Pathways and Transition States

No computational studies detailing the reaction pathways or transition states involved in the synthesis or metabolic degradation of this compound were found. Computational mechanistic elucidation helps in understanding the step-by-step process of chemical reactions and identifying the energy barriers associated with them. This information is currently not available for the specified compound.

Advanced Structural Elucidation Techniques for N Acyl Amino Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (1D and 2D methods: ¹H, ¹³C, COSY, HMQC, HMBC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments would provide a comprehensive structural picture of 2-(3-Methylbutanamido)-2-phenylacetic acid.

¹H NMR Spectroscopy would reveal the number of different types of protons and their immediate electronic environment. The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the protons of the isovaleryl group, and the exchangeable protons of the amide and carboxylic acid groups.

¹³C NMR Spectroscopy complements the ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, including the carbonyl carbons of the amide and carboxylic acid, the carbons of the phenyl ring, the chiral methine carbon, and the carbons of the isovaleryl side chain.

2D NMR Techniques are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same spin system. For instance, it would show correlations between the protons of the isovaleryl group and between the protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to. nih.gov This would definitively link the proton signals to their corresponding carbon signals.

Expected ¹H and ¹³C NMR Data

Based on analogous compounds like isovalerylglycine and N-acetyl-L-phenylalanine, the following table outlines the expected chemical shifts for this compound. nih.gov

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carboxylic Acid (-COOH) | 10-12 (broad singlet) | 170-175 | CH (α-carbon), Phenyl C1 |

| Amide (-NH-) | 7-9 (doublet) | - | Isovaleryl C=O, CH (α-carbon) |

| Phenyl Ring (C₆H₅) | 7.2-7.5 (multiplet) | 125-140 | CH (α-carbon) |

| α-Carbon (-CH-) | 5.0-5.5 (doublet) | 55-60 | Carboxylic C=O, Phenyl C1, Amide N-H |

| Isovaleryl C=O | - | 170-175 | Amide N-H, Isovaleryl -CH₂- |

| Isovaleryl -CH₂- | 2.0-2.3 (doublet) | 45-50 | Isovaleryl C=O, Isovaleryl -CH- |

| Isovaleryl -CH- | 1.9-2.2 (multiplet) | 25-30 | Isovaleryl -CH₂-, Isovaleryl -CH₃ |

| Isovaleryl -CH₃ | 0.8-1.0 (doublet) | 20-25 | Isovaleryl -CH- |

Infrared (IR) Spectroscopic Analysis for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups and their expected IR absorption ranges are:

O-H stretch of the carboxylic acid: A very broad band in the region of 2500-3300 cm⁻¹.

N-H stretch of the secondary amide: A sharp to moderately broad peak around 3300 cm⁻¹.

C-H stretches of the aromatic and aliphatic parts: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

C=O stretch of the carboxylic acid: A strong, sharp peak around 1700-1725 cm⁻¹.

C=O stretch of the amide (Amide I band): A strong, sharp peak typically around 1650 cm⁻¹.

N-H bend of the amide (Amide II band): A medium to strong band around 1550 cm⁻¹.

C=C stretches of the aromatic ring: Several weaker bands in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Amide | N-H Stretch | ~3300 | Medium, Sharp |

| Aromatic/Aliphatic | C-H Stretch | 2850-3100 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Amide | C=O Stretch (Amide I) | ~1650 | Strong, Sharp |

| Amide | N-H Bend (Amide II) | ~1550 | Medium-Strong |

| Aromatic | C=C Stretch | 1450-1600 | Variable, Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular weight of this compound is 235.28 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 235. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for N-acyl amino acids include:

Cleavage of the N-acyl bond: This would lead to fragments corresponding to the isovaleryl cation and the phenylglycine radical cation, or vice versa.

Loss of the carboxylic acid group: A prominent fragment resulting from the loss of COOH (45 Da) is expected.

Fragmentation of the isovaleryl side chain: Characteristic losses of alkyl fragments from the isovaleryl group would be observed.

Cleavage of the bond between the α-carbon and the phenyl group.

Expected Fragmentation Pattern

The table below illustrates some of the expected key fragments in the mass spectrum of this compound. researchgate.net

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 235 | [C₁₃H₁₇NO₃]⁺˙ (Molecular Ion) | - |

| 190 | [M - COOH]⁺ | COOH (45 Da) |

| 151 | [Phenylglycine]⁺˙ | C₅H₉O (isovaleryl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₆H₁₀NO₃ |

| 85 | [C₅H₉O]⁺ (Isovaleryl cation) | C₈H₈NO₂ |

| 57 | [C₄H₉]⁺ (Butyl cation) | C₉H₈NO₃ |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

Although a crystal structure for this compound has not been reported, studies on similar N-acyl amino acids and phenylglycine derivatives provide insights into the likely solid-state conformation. rsc.orgnih.gov

It is expected that the molecule would adopt a conformation that minimizes steric hindrance. The crystal packing would likely be dominated by hydrogen bonding interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor and would likely form dimers or extended chains with neighboring molecules. The amide group also provides a hydrogen bond donor (N-H) and acceptor (C=O), further contributing to a stable, three-dimensional hydrogen-bonded network. The phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Expected Crystallographic Parameters and Interactions

Based on analyses of related structures, the following characteristics would be anticipated in the crystal structure of this compound.

| Structural Feature | Expected Observation |

| Crystal System | Likely monoclinic or orthorhombic |

| Hydrogen Bonding | Extensive network involving carboxylic acid (O-H···O=C) and amide (N-H···O=C) groups, potentially forming dimeric or catemeric motifs. |

| Conformation | The relative orientation of the phenyl and isovaleryl groups would be influenced by steric factors and intramolecular interactions. |

| Intermolecular Interactions | In addition to hydrogen bonding, van der Waals forces and possible π-π stacking of the phenyl rings would contribute to the crystal packing. |

Emerging Research Avenues and Translational Perspectives

Identification of Novel Biological Targets for 2-(3-Methylbutanamido)-2-phenylacetic Acid and its Analogs

While specific biological targets for this compound have not been extensively defined in publicly available research, the broader class of phenylacetic acid derivatives exhibits a wide array of pharmacological activities. These activities suggest numerous potential avenues for target identification. Phenylacetic acid derivatives are known to act as anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer agents. farmaciajournal.com This diverse bioactivity implies that compounds like this compound and its analogs could interact with a variety of enzymes, receptors, and signaling pathways.

Given the absence of a defined molecular target, this compound is a prime candidate for phenotypic drug discovery (PDD). nih.gov PDD campaigns, which focus on observing the effect of a compound on cell or organism physiology, can uncover novel mechanisms of action without preconceived assumptions about the target. nih.govyoutube.com Such an unbiased approach could reveal unexpected therapeutic applications for this class of molecules. Future research would likely involve high-throughput phenotypic screening followed by target deconvolution techniques, such as chemoproteomics, to identify the specific proteins that bind to the compound and mediate its biological effects.

Application in Targeted Drug Discovery and Development Frameworks

The phenylacetic acid core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous successful drugs, including diclofenac and ibuprofen. organic-chemistry.orgmdpi.com This history validates the utility of the scaffold in designing new therapeutic agents. Consequently, this compound represents a valuable starting point within targeted drug discovery and development frameworks.

In such a framework, the compound can serve as a lead structure for optimization. Medicinal chemists can systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

The Phenyl Ring: Substitution on the aromatic ring can influence binding affinity and specificity for a target protein.

The Amide Linkage: Altering the acyl group (the 3-methylbutanamido moiety) can impact metabolic stability and interactions with the target.

The Carboxylic Acid: This group is often crucial for binding but can be esterified to create prodrugs with improved bioavailability.

Computational modeling and structure-activity relationship (SAR) studies are integral to this process, guiding the rational design of analogs with improved therapeutic profiles. The ultimate goal is to develop a candidate molecule that demonstrates efficacy and safety in preclinical and clinical trials. drugdiscoverychemistry.com

Development of Sustainable and Scalable Synthetic Processes for Potential Industrial Applications

As interest in phenylacetic acid derivatives grows, so does the need for manufacturing processes that are both economically viable and environmentally responsible. The development of sustainable and scalable synthetic routes is a key focus of modern process chemistry, aligning with the principles of green chemistry.

Traditional methods for synthesizing N-acyl amino acids often rely on harsh reagents and produce significant waste. nih.gov However, recent innovations offer greener alternatives that are suitable for industrial-scale production. These methods prioritize atom economy, the use of non-toxic reagents and solvents, and catalytic efficiency.

Several promising sustainable approaches have been developed for synthesizing the core components of this compound:

| Synthetic Method | Key Features | Advantages |

| Iodide-Catalyzed Reduction | Uses catalytic sodium iodide and phosphorous acid to reduce mandelic acids to phenylacetic acids. organic-chemistry.org | Avoids hazardous hydroiodic acid and expensive metal catalysts; proven to be scalable to the kilogram level. organic-chemistry.org |

| Water Microdroplet Synthesis | A one-step reaction of toluene (B28343) and CO2 in water microdroplets at room temperature. acs.org | Catalyst-free, avoids toxic reagents, and occurs in under a millisecond, offering a rapid and eco-friendly route. acs.org |

| Direct Amidation via NiCl₂ Catalysis | Employs a simple and recyclable nickel chloride catalyst for the direct formation of amide bonds. nih.gov | Eco-friendly and efficient, with the catalyst being recyclable multiple times without loss of activity. nih.gov |

| Enzymatic Synthesis | Utilizes enzymes like lipases or aminoacylases to catalyze the formation of the N-acyl amide bond. nih.gov | Highly selective, operates under mild conditions, and is inherently biodegradable, representing a truly green synthetic route. nih.gov |

| Metal-Free Oxidative Conversion | Converts aromatic alkenes into phenylacetic acids using non-toxic reagents like molecular iodine and oxone. researchgate.net | Avoids the use of heavy metal catalysts, reducing environmental impact and simplifying product purification. researchgate.net |

These advanced synthetic strategies demonstrate a clear path toward the large-scale, sustainable production of this compound and related compounds, which is essential for their potential translation into commercial applications.

Broader Implications in Chemical Biology and Green Chemistry Initiatives

The study and development of compounds like this compound have broader implications that extend into the fields of chemical biology and green chemistry.

In chemical biology , molecules with diverse biological activities serve as valuable chemical probes to investigate complex biological systems. Because phenylacetic acid derivatives interact with a range of biological targets, they can be used to modulate specific pathways, helping researchers to understand disease mechanisms and identify new points of therapeutic intervention. The development of a library of analogs based on the this compound scaffold could provide a powerful toolkit for chemical biologists.

In the context of green chemistry , the push to develop sustainable synthetic methods for this and other N-acyl amino acids is part of a larger, industry-wide initiative. By replacing hazardous reagents with biocatalysts or eco-friendly chemical catalysts and minimizing waste, chemists are reducing the environmental footprint of pharmaceutical production. nih.govnih.gov The enzymatic and catalytic methods described previously are prime examples of how green chemistry principles can be successfully applied to create valuable molecules in a more sustainable manner. nih.gov This shift not only benefits the environment but also often leads to more efficient and cost-effective industrial processes.

Q & A

Basic Questions

Q. What established synthetic routes are available for 2-(3-Methylbutanamido)-2-phenylacetic acid, and how is purity validated?

- Synthetic Methods :

-

Amidation : React 3-methylbutanamide with 2-phenylacetic acid derivatives (e.g., activated esters or acyl chlorides) under reflux in anhydrous solvents (e.g., DCM or THF) with coupling agents like DCC or EDC .

-

Enzymatic Catalysis : Use lipases or proteases in biphasic systems for stereoselective synthesis, optimizing pH (6–8) and temperature (25–40°C) .

- Purity Validation :

-

HPLC : C18 reverse-phase column, mobile phase of acetonitrile/water (70:30 v/v), UV detection at 254 nm .

-

NMR : Compare and spectra with computational predictions (e.g., density functional theory) to confirm structural integrity .

Reagent/Condition Role Typical Yield DCC/EDC Coupling agent 60–75% Lipase (e.g., CAL-B) Catalyst 80–90% (enantioselective)

Q. What crystallization techniques and software are recommended for structural determination?

- Crystallization : Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C to obtain single crystals suitable for X-ray diffraction .

- Software :

- SHELXL : For small-molecule refinement; supports twinned data and high-resolution structures .

- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement .

Advanced Questions

Q. How can discrepancies between computational and experimental spectral data be resolved?

- Step 1 : Cross-validate NMR shifts using ab initio methods (e.g., GIAO-DFT/B3LYP/6-311++G(d,p)) to identify outliers .

- Step 2 : Re-examine crystallization conditions (e.g., solvent polarity, temperature) to rule out polymorphic variations .

- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .

| Data Conflict | Resolution Strategy |

|---|---|

| NMR peak splitting | Check for dynamic processes (e.g., rotamers) via variable-temperature NMR |

| IR carbonyl stretch mismatch | Reassess hydrogen bonding using X-ray crystallography |

Q. What strategies improve enantiomeric purity during synthesis?

- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (85:15) for preparative separation .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution in amidation steps .

- Circular Dichroism (CD) : Monitor enantiopurity by comparing experimental CD spectra with reference data .

Q. How do stability and reactivity profiles vary under different conditions?

- Stability :

- Thermal : Decomposes above 150°C; store at –20°C in inert atmospheres .

- pH Sensitivity : Stable at pH 5–7; hydrolyzes in strong acids/bases (e.g., >1M HCl/NaOH) .

- Reactivity :

- Oxidation : Susceptible to peroxide formation under light; use antioxidants like BHT (0.01% w/w) .

- Nucleophilic Substitution : Reacts with thiols or amines in polar aprotic solvents (e.g., DMF) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in cell-based assays?

- Step 1 : Verify compound solubility using dynamic light scattering (DLS) to rule out aggregation .

- Step 2 : Quantitate intracellular concentrations via LC-MS/MS to ensure consistent dosing .

- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.